N-(3-acetylphenyl)-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide
Overview
Description
N-(3-acetylphenyl)-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide is a synthetic organic compound characterized by its unique structure, which includes an acetylphenyl group, a bromopyrazole moiety, and a methylpropanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide typically involves multiple steps:
Formation of the Acetylphenyl Intermediate: The starting material, 3-acetylphenylamine, is synthesized through the acetylation of aniline with acetic anhydride.
Bromopyrazole Formation: The bromopyrazole moiety is prepared by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Coupling Reaction: The final step involves coupling the acetylphenyl intermediate with the bromopyrazole moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, forming corresponding carboxylic acids.
Reduction: Reduction of the bromopyrazole moiety can lead to the formation of pyrazole derivatives.
Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Pyrazole derivatives.
Substitution: Various substituted pyrazole compounds.
Scientific Research Applications
N-(3-acetylphenyl)-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets such as enzymes or receptors. The acetylphenyl group may facilitate binding to active sites, while the bromopyrazole moiety can interact with hydrophobic pockets or participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
N-(3-acetylphenyl)-3-(1H-pyrazol-1-yl)-2-methylpropanamide: Lacks the bromine atom, which may affect its reactivity and binding properties.
N-(3-acetylphenyl)-3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanamide: Contains a chlorine atom instead of bromine, which can influence its chemical behavior and biological activity.
Uniqueness: N-(3-acetylphenyl)-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-(4-bromopyrazol-1-yl)-2-methylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2/c1-10(8-19-9-13(16)7-17-19)15(21)18-14-5-3-4-12(6-14)11(2)20/h3-7,9-10H,8H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJAMMCXNUKBQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)Br)C(=O)NC2=CC=CC(=C2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.